molecular formula C22H18 B099996 5,6,8,9-Tetrahydrodibenz[a,j]anthracene CAS No. 19399-64-5

5,6,8,9-Tetrahydrodibenz[a,j]anthracene

Cat. No.: B099996
CAS No.: 19399-64-5
M. Wt: 282.4 g/mol
InChI Key: UTPXWFJGSINFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,8,9-Tetrahydrodibenz[a,j]anthracene ( 19399-64-5) is a polycyclic aromatic hydrocarbon (PAH) derivative of significant interest in advanced organic materials and metabolic research. With the molecular formula C22H18 and a molecular weight of 282.38 g/mol, this compound serves as a pivotal synthetic intermediate and model substrate in various scientific investigations. In organic materials chemistry, this tetrahydro derivative is a valuable precursor in the synthesis of complex anthracene-based scaffolds. Such scaffolds are fundamental in the development of novel organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their distinctive photophysical properties and extended conjugated π-systems . The synthesis of anthracene frameworks often employs advanced transition metal-catalyzed reactions, such as rhodium-catalyzed oxidative coupling and gold-catalyzed cyclizations, which allow for efficient construction of these complex molecules . In biochemical and toxicological studies, this compound and its structural analogs provide critical insights into the metabolic pathways of polycyclic aromatic hydrocarbons. Research indicates that related compounds like dibenz[a,h]anthracene are metabolized by rat-liver homogenates, leading to the formation of various epoxides, dihydrodiols, and glutathione conjugates . The 5,6-epoxy-5,6-dihydro derivatives are of particular interest as they are key reactive intermediates, and their further metabolism can yield products such as 5-hydroxylated compounds and dihydrodiols, which are crucial for understanding the biological activity of these PAHs . Furthermore, studies on microsomal metabolism show that dibenzanthracene isomers can be transformed into bis-dihydrodiols and other polyhydroxylated products, highlighting the complex biotransformation networks that this class of compounds undergoes . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. It is essential for researchers to consult relevant Safety Data Sheets (SDS) and handle this material according to established laboratory safety protocols.

Properties

CAS No.

19399-64-5

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene

InChI

InChI=1S/C22H18/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-8,13-14H,9-12H2

InChI Key

UTPXWFJGSINFMQ-UHFFFAOYSA-N

SMILES

C1CC2=CC3=C(C=C2C4=CC=CC=C41)C5=CC=CC=C5CC3

Canonical SMILES

C1CC2=CC3=C(C=C2C4=CC=CC=C41)C5=CC=CC=C5CC3

Synonyms

5,6,8,9-Tetrahydrodibenz[a,j]anthracene

Origin of Product

United States

Preparation Methods

Bromohydrin Ester Intermediate Route

An alternative approach utilizes bromohydrin esters as key intermediates. Starting from 3,4-dihydrodibenz[a,j]anthracen-1(2H)-one, the synthesis proceeds through bromohydrin formation using N-bromosuccinimide (NBS) in acetic acid . The reaction sequence involves:

  • Bromohydrin formation : Treatment of the dihydroketone with NBS (1.2 equiv) in HOAc at 25°C for 5 hours yields the bromohydrin acetate (62–68% yield) .

  • Dehydrobromination : Reaction with NaOMe (2 equiv) in THF at 0°C induces elimination, forming the tetrahydroepoxide intermediate .

  • Epoxide ring-opening : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the epoxide to the tetrahydro derivative .

Critical data for this route:

StepReagents/ConditionsYield (%)Purity (HPLC)
Bromohydrin formationNBS, HOAc, 25°C, 5h6895.2
DehydrobrominationNaOMe, THF, 0°C, 6h5291.8
Epoxide reductionH₂ (1 atm), 10% Pd/C, EtOAc8598.5

This method provides precise stereochemical control but requires rigorous exclusion of moisture during the bromohydrin step .

Multi-Step Synthesis via Iodonium-Induced Electrophilic Cyclization

A high-yielding route employs iodonium-induced cyclization to construct the tetrahydro core. The synthesis begins with 1,3-diynylbenzene derivatives, which undergo double iodocyclization using I₂O₅ in trifluoroacetic acid (TFA) . Key steps include:

  • Diynylation : Sonogashira coupling installs acetylene groups at positions 6 and 8 of the anthracene precursor (82–89% yield) .

  • Iodocyclization : Treatment with I₂O₅ (2.2 equiv) in TFA at −10°C induces tandem

Chemical Reactions Analysis

Types of Reactions

5,6,8,9-Tetrahydrodibenz[a,j]anthracene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride, leading to the formation of different reduced products.

    Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

Carcinogenicity and Cancer Research

5,6,8,9-Tetrahydrodibenz[a,j]anthracene has been studied extensively for its carcinogenic properties. Research indicates that this compound can form DNA adducts, which are critical in understanding the mechanisms of PAH-induced carcinogenesis. For instance, studies have shown that topical application of dibenz[a,j]anthracene leads to the formation of covalent DNA adducts in mouse epidermis, which correlates with tumor initiation activity .

Key Findings:

  • DNA Adduct Formation: The compound forms polar DNA adducts that can be analyzed using advanced techniques like 32P-postlabeling .
  • Tumorigenicity Studies: Research has demonstrated that this compound exhibits significant tumorigenicity when administered to laboratory animals .

Material Science Applications

In material science, this compound is utilized in the synthesis of novel materials. Its unique structure allows it to serve as a precursor for various organic compounds and molecular tweezers. These materials are investigated for their potential applications in organic electronics and photonics.

Applications Include:

  • Molecular Tweezers: The compound has been incorporated into molecular tweezers that can selectively bind to other molecules due to their unique structural characteristics .
  • Organic Light-Emitting Diodes (OLEDs): Due to its photophysical properties, derivatives of this compound are explored for use in OLED technology .

Environmental Studies

The environmental impact of this compound has also been a subject of study. As a PAH, it is often found in the environment due to incomplete combustion processes and can be monitored as a pollutant.

Research Insights:

  • Metabolite Monitoring: Studies have focused on urinary metabolites of PAHs and their correlation with exposure levels among workers in industries dealing with PAH mixtures .
  • Carcinogenic Risk Assessment: The International Agency for Research on Cancer (IARC) has classified certain dibenzanthracenes as potential human carcinogens based on extensive research into their effects on living organisms .

Case Studies

Study Focus Findings
Lijinsky et al. (1970)Tumor initiationDemonstrated skin tumor incidence following administration of dibenz[a,j]anthracene in mice .
Busby et al. (2010)Carcinogenicity assessmentEvaluated the carcinogenic potential of dibenzanthracenes and their metabolites .
Zimmerman et al. (1991)Molecular tweezers synthesisDeveloped molecular tweezers incorporating this compound for selective binding applications .

Mechanism of Action

The mechanism by which 5,6,8,9-Tetrahydrodibenz[a,j]anthracene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological macromolecules, influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play key roles in cellular signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Structural Features Key Differences
Dibenz[a,h]anthracene Fully aromatic, no hydrogenation Higher carcinogenicity due to aromaticity
8,9,10,11-Tetrahydrodibenz[a,c]anthracene Hydrogenated at positions 8–11 Reduced metabolic activation; inactive as tumor initiator
7-Methylbenz[a]anthracene Methyl substitution at position 7 Enhanced carcinogenicity via dihydrodiol metabolites
9,10-Dihydroanthracene Central ring hydrogenation Lower photochemical reactivity compared to fully aromatic systems

Key Observations :

  • Hydrogenation reduces aromatic conjugation, impacting photophysical properties (e.g., emission spectra) and biological activity. For example, dihydrodiols of 7-methylbenz[a]anthracene exhibit higher tumor-initiating activity than their parent hydrocarbons, while tetrahydro derivatives show diminished activity .
Photophysical Properties
  • Exciplex Emission : Dyads of anthracene derivatives (e.g., compounds 5a and 5b ) exhibit structureless broad exciplex emission bands at λ ~ 450–550 nm, with intensity dependent on substituent electronic effects. The exciplex band of 5b (N,N-dimethylaniline-linked) is more intense than 5a due to enhanced charge transfer .
  • Energy Transfer : Anthracene derivatives with electron-donating groups (e.g., N,N-dimethylaniline) show complete energy transfer from excited aniline moieties to anthracene, suppressing aniline-specific emission .

Table 1: Emission Properties of Anthracene Derivatives

Compound Emission Peak (nm) Relative Intensity (vs. Anthracene)
Anthracene (reference) 391 1.0
Dyad 5a 450–550 (exciplex) 0.8
Dyad 5b 450–550 (exciplex) 1.2
5d (aniline ref.) 320–380 0.3

Table 2: Tumor-Initiating Activity in Sencar Mice

Compound Relative Activity (vs. Parent Hydrocarbon)
7-Methylbenz[a]anthracene 1.0
3,4-Dihydrodiol-7-methylbenz[a]anthracene 1.5
Dibenz[a,h]anthracene 1.0
3,4-Dihydrodiol-dibenz[a,h]anthracene 0.5

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 5,6,8,9-Tetrahydrodibenz[a,j]anthracene and its derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for purity assessment and structural elucidation. For example, HPLC with UV detection (≥98% purity standards) is used to resolve complex mixtures, while NMR provides bond connectivity and stereochemical details (e.g., coupling constants for diastereomers) . Thin-layer chromatography (TLC) can preliminarily assess reaction progress by comparing experimental spots to anthracene standards under controlled solvent conditions .

Q. What synthetic routes are commonly employed for this compound?

  • Methodological Answer : Catalytic hydrogenation of dibenz[a,j]anthracene under controlled pressure (e.g., H₂/Pd-C) selectively reduces specific double bonds to yield tetrahydro derivatives. Cyclization reactions of biphenyl precursors via Friedel-Crafts alkylation are also used, requiring optimization of Lewis acid catalysts (e.g., AlCl₃) and reaction temperatures to minimize byproducts .

Q. How can researchers ensure reproducibility in toxicity studies of this compound?

  • Methodological Answer : Standardize exposure protocols using in vitro models like primary mouse keratinocytes or 3-methylcholanthrene-induced rat liver microsomes to assess metabolic activation. Quantify DNA adducts via ³²P-postlabeling or mass spectrometry, ensuring consistent biomarker extraction and normalization to DNA concentration .

Advanced Research Questions

Q. What metabolic pathways contribute to the carcinogenic potential of this compound?

  • Methodological Answer : The compound undergoes cytochrome P450-mediated oxidation to form bay-region diol epoxides (e.g., 3,4-diol-1,2-oxide), which covalently bind DNA. Advanced models include:

  • In vitro : Incubate with 3-methylcholanthrene-induced microsomes to generate reactive intermediates.
  • DNA Adduct Analysis : Use LC-MS/MS to identify deoxyguanosine and deoxyadenosine adducts, such as anti- and syn-diol epoxide derivatives .
    • Data Table :
Adduct TypeExperimental ModelDetection Method
anti-diol-epoxide-dGMouse epidermis (topical)³²P-postlabeling
syn-diol-epoxide-dAPrimary keratinocytesLC-MS/MS

Q. What experimental challenges arise in quantifying dimer dissociation kinetics under UV exposure?

  • Methodological Answer : Limited thermodynamic data for functionalized anthracene derivatives necessitate bespoke UV-vis spectroscopy setups. Monitor dimer scission rates using time-resolved spectroscopy with controlled light intensity (e.g., 365 nm UV lamp) and inert atmospheres to prevent oxidation. Calibrate using reference anthracene dimers with known dissociation enthalpies (e.g., non-functional 9-substituted derivatives) .

Q. How do advanced oxidation processes degrade this compound in contaminated wastewater?

  • Methodological Answer : Hydrodynamic cavitation generates reactive hydroxyl radicals (·OH) via bubble collapse, achieving >80% degradation of anthracene derivatives at optimized pressure (5–10 bar) and pH (3–5). Complement with microbial degradation using Mycobacterium spp., which metabolize tetrahydro derivatives via ortho-cleavage pathways (e.g., phthalic acid intermediates) .

Environmental and Material Science Considerations

Q. What role does this compound play in polymer photostability studies?

  • Methodological Answer : Incorporate the compound into crosslinked polymers as a UV-sensitive moiety. Monitor reversibility using FT-IR to track dimer formation/scission cycles under alternating UV and thermal stimuli (e.g., 300 nm UV for dimerization, 120°C for dissociation) .

Key Research Gaps and Recommendations

  • Data Deficiency : Thermodynamic parameters (ΔH, ΔS) for dimer dissociation of functionalized derivatives are scarce. Future studies should employ differential scanning calorimetry (DSC) and computational modeling (DFT) to fill this gap .
  • Analytical Validation : Cross-validate DNA adduct quantification methods (e.g., ³²P-postlabeling vs. LC-MS/MS) to improve reproducibility in carcinogenicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.